tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate
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Overview
Description
Tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate is a heterocyclic compound that features a thieno[3,2-c]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the tert-butyl ester group and the phenyl ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,2-c]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds. The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a suitable palladium catalyst. The tert-butyl ester group is often introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which allow for better control over reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thieno[3,2-c]pyridine core, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the phenyl ring or the thieno[3,2-c]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions, often requiring catalysts or specific solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the phenyl ring or the thieno[3,2-c]pyridine core.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The thieno[3,2-c]pyridine core is a common motif in many bioactive molecules, and modifications to this structure can lead to the discovery of new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile component in the design of advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5-carboxylate
- Tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate
Uniqueness
Tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group or have different substituents, leading to variations in their properties and applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can better explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-18(2,3)21-17(20)19-11-9-15-14(10-12-22-15)16(19)13-7-5-4-6-8-13/h4-8,10,12,16H,9,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBXUCSUCNNCKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C3=CC=CC=C3)C=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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